molecular formula C12H24N2O2 B7882132 tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate

tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate

Cat. No.: B7882132
M. Wt: 228.33 g/mol
InChI Key: PLGVKICJVCBSQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Biological Activity

Tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H24N2O2\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_2

This structure features a tert-butyl group, an aminoethyl moiety, and a cyclopentyl carbamate, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including proteases involved in viral replication. For example, it demonstrates inhibitory potency against Hepatitis C virus NS3/4A protease with KiK_i values in the nanomolar range, indicating strong potential as an antiviral agent .
  • Anticancer Activity : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Studies have shown that it can trigger cell cycle arrest and apoptosis through modulation of signaling pathways .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Activity Target/Pathway IC₅₀/Ki (nM) Reference
NS3/4A Protease InhibitionHepatitis C Virus46 - 210
Anticancer (Apoptosis Induction)Various Cancer Cell LinesNot specified
Enzyme InhibitionROSI KinaseNot specified

Case Studies

  • Antiviral Activity : In a study focusing on the development of protease inhibitors for Hepatitis C, this compound was identified as a potent inhibitor. The compound showed significant efficacy against resistant variants of the virus, highlighting its potential in treating chronic infections .
  • Cancer Treatment : Another investigation explored the compound's effects on various cancer cell lines. It was found to induce apoptosis through activation of caspase pathways and inhibition of cell proliferation markers. This suggests a promising role for the compound in cancer therapy .
  • Pharmacokinetics : Further studies have assessed the pharmacokinetic properties of the compound, demonstrating favorable absorption and metabolism profiles that support its use as an orally bioavailable therapeutic agent .

Properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-cyclopentylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(9-8-13)10-6-4-5-7-10/h10H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGVKICJVCBSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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